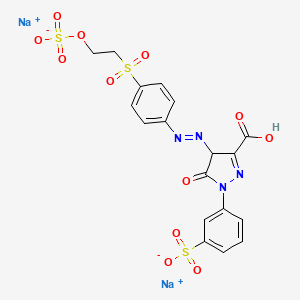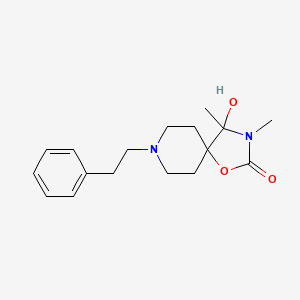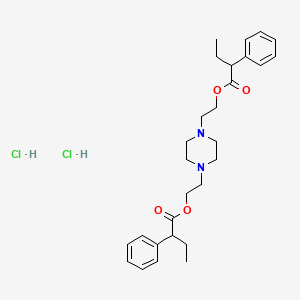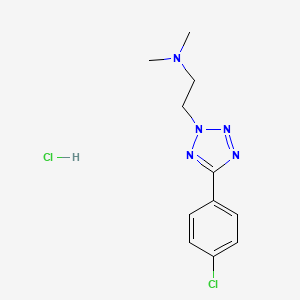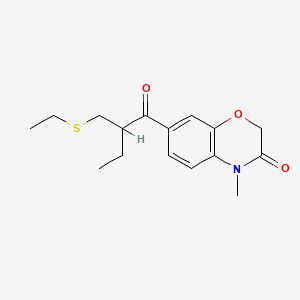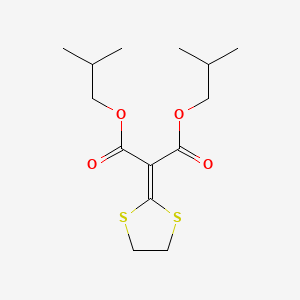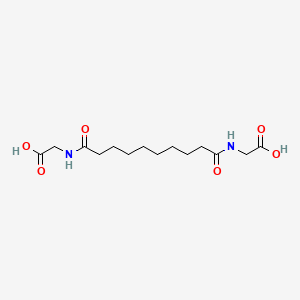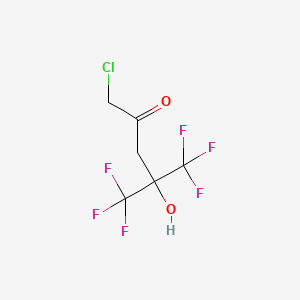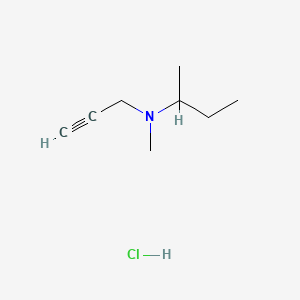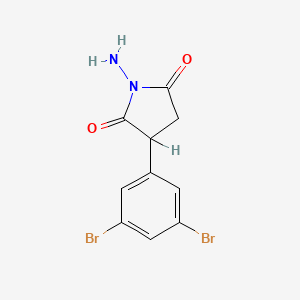
N-Amino-2-(3,5-dibromophenyl)succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Amino-2-(3,5-dibromophenyl)succinimide is an organic compound with the molecular formula C10H8Br2N2O2 It contains a succinimide core substituted with an amino group and a dibromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-2-(3,5-dibromophenyl)succinimide typically involves the reaction of 3,5-dibromoaniline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-Amino-2-(3,5-dibromophenyl)succinimide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, mono-bromo and debrominated compounds, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N-Amino-2-(3,5-dibromophenyl)succinimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of N-Amino-2-(3,5-dibromophenyl)succinimide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Amino-2-(3,5-dichlorophenyl)succinimide
- N-Amino-2-(3,5-difluorophenyl)succinimide
- N-Amino-2-(3,5-dimethylphenyl)succinimide
Uniqueness
N-Amino-2-(3,5-dibromophenyl)succinimide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, which is not possible with other halogens such as chlorine or fluorine. This makes the compound particularly interesting for the development of new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
93553-54-9 |
|---|---|
Molekularformel |
C10H8Br2N2O2 |
Molekulargewicht |
347.99 g/mol |
IUPAC-Name |
1-amino-3-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(15)14(13)10(8)16/h1-3,8H,4,13H2 |
InChI-Schlüssel |
OOSSWCWBQQTOTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)N)C2=CC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


